Biotin-D-Sulfoxide
Overview
Description
(S)-sulfoxide biotin , is a compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31 g/mol . It features an imidazole ring and a sulfur-containing tetrahydrothiophene bicyclic structure with a side chain. Biotin is optically active and displays its vitamin properties primarily in the dextrorotatory isomeric form .
Preparation Methods
Synthetic Routes: The synthesis of Biotin (S)-sulfoxide involves several steps. One common approach is to start with biotin itself and introduce the sulfoxide group. The exact synthetic route may vary, but it typically includes oxidation of biotin to form the sulfoxide derivative.
Reaction Conditions: The oxidation of biotin to Biotin (S)-sulfoxide can be achieved using various oxidizing agents, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The reaction conditions depend on the specific method employed.
Industrial Production: While Biotin (S)-sulfoxide is not commonly produced industrially, it can be synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Biotin (S)-sulfoxide may undergo various chemical reactions:
Oxidation: The sulfoxide group can be further oxidized to the sulfone form.
Reduction: Reduction of the sulfoxide group back to biotin is also possible.
Substitution: Biotin (S)-sulfoxide can participate in substitution reactions with nucleophiles.
Oxidation: Hydrogen peroxide (HO), m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Nucleophiles (e.g., amines).
Major Products: The major products depend on the specific reaction. For example, oxidation yields the sulfone form of Biotin (S)-sulfoxide.
Scientific Research Applications
Biotin (S)-sulfoxide finds applications in various fields:
Chemistry: Used as a reagent in labeling experiments.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects.
Industry: Limited industrial applications, but its properties may inspire new uses.
Mechanism of Action
The exact mechanism by which Biotin (S)-sulfoxide exerts its effects remains an area of ongoing research. It likely involves interactions with specific molecular targets and pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
Biotin (S)-sulfoxide stands out due to its sulfoxide moiety. Similar compounds include biotin itself (without the sulfoxide group) and other structurally related vitamins.
Properties
IUPAC Name |
5-[(3aS,4S,5S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-OKPRWBIXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([S@]1=O)CCCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-89-0 | |
Record name | BIOTIN SULFOXIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ET0LK93W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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